molecular formula C16H13N3O B8398690 2-(4-Methyl-pyridin-3-yl)-1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile

2-(4-Methyl-pyridin-3-yl)-1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile

Cat. No. B8398690
M. Wt: 263.29 g/mol
InChI Key: BXXYHHIRFLYOMA-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile (I-32c: 120 mg, 0.6976 mmol) was reacted with 3-iodo-4-methyl-pyridine (152.7 mg, 0.6976 mmol), 1,4-dioxane (5 mL), copper iodide (13.2 mg, 0.06976 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (40 mL, 0.2092 mmol) and potassium phosphate (369.7 mg, 1.744 mmol) to afford the crude product. Purification by column chromatography on silica gel (80% ethylacetate in hexane) afforded 70 mg of the product (38.14% yield).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
152.7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
369.7 mg
Type
reactant
Reaction Step Two
Quantity
13.2 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
38.14%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[N:13])[CH:10]=2)[CH2:5][CH2:4][NH:3]1.I[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:21][C:20]1[CH:19]=[CH:18][N:17]=[CH:16][C:15]=1[N:3]1[CH2:4][CH2:5][C:6]2[C:11](=[CH:10][C:9]([C:12]#[N:13])=[CH:8][CH:7]=2)[C:2]1=[O:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
O=C1NCCC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
152.7 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
40 mL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
369.7 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
13.2 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (80% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2CC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 38.14%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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